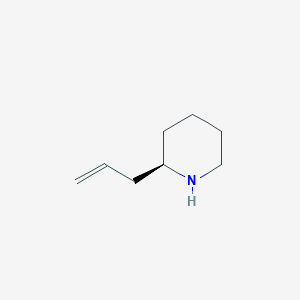
Piperidine, 2-(2-propenyl)-, (R)-(9CI)
Description
"Piperidine, 2-(2-propenyl)-, (R)-(9CI)" is a chiral piperidine derivative characterized by a six-membered saturated nitrogen-containing ring substituted with a 2-propenyl (allyl) group at the 2-position. The (R)-configuration indicates its stereochemical specificity, which can influence its biological activity and chemical reactivity. Piperidine derivatives are widely studied in pharmaceuticals, agrochemicals, and materials science due to their structural versatility.
Properties
CAS No. |
133371-96-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(2R)-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m0/s1 |
InChI Key |
ILOLJAYGPOJDHT-QMMMGPOBSA-N |
SMILES |
C=CCC1CCCCN1 |
Isomeric SMILES |
C=CC[C@H]1CCCCN1 |
Canonical SMILES |
C=CCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Functional Group Variations
The table below compares "Piperidine, 2-(2-propenyl)-, (R)-(9CI)" with structurally related piperidine compounds:
Key Research Findings
Fluorescence and Receptor Binding
- Piperidine vs. N-phenyl derivatives : Replacing an N-phenyl group with a piperidine ring (e.g., compound 7 in ) reduces fluorescence due to disrupted π-π stacking with biomolecules like thymine (T11). The propenyl group in "Piperidine, 2-(2-propenyl)-, (R)-(9CI)" may similarly influence electronic interactions in binding pockets .
- Substituent Effects : The triazine and N-phenyl groups in other 9CI compounds enhance fluorescence through dynamic recognition, suggesting that allyl or aromatic substituents in piperidine derivatives modulate optical properties .
Pharmacological Activity
- Synthetic Modifications : Piperidine derivatives with 4-methylpiperazine or N-benzylamine substituents (e.g., ) retain lipophilic elements critical for drug-receptor interactions. The propenyl group in the target compound could enhance hydrophobicity or serve as a reactive site for conjugation .
- Chirality : The (R)-configuration may confer enantioselective activity, as seen in chiral agrochemicals like Fenpropidin (), where stereochemistry dictates pesticidal efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


